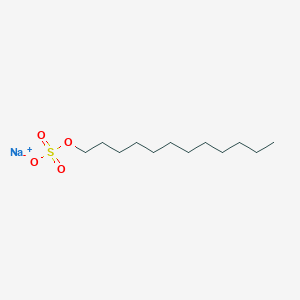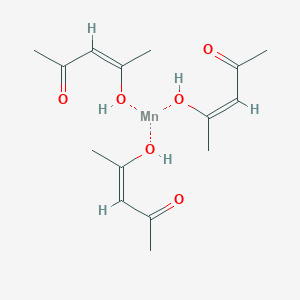
1,4-Naphthalenedione, 5,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of naphthalene and is commonly referred to as DMNQ.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 5,8-dimethoxy- is based on its ability to act as an electron acceptor. The compound has a high electron affinity, which allows it to accept electrons from other molecules. This property makes the compound useful in various applications, including organic electronics and biochemistry.
Biochemical and Physiological Effects:
1,4-Naphthalenedione, 5,8-dimethoxy- has been shown to have several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, the compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-Naphthalenedione, 5,8-dimethoxy- in lab experiments is its high electron affinity, which allows it to act as an efficient electron acceptor. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in various applications. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research. One potential application is in the development of new materials for organic electronics, where the compound could be used as a building block for the synthesis of new electron-accepting materials. Additionally, the compound could be used in the development of new therapies for inflammatory diseases, where its anti-inflammatory properties could be exploited for therapeutic purposes. Finally, the compound could be used in the development of new redox-active compounds for the study of electron transfer reactions in proteins and enzymes.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has several advantages, including its high electron affinity and ease of synthesis, which make it useful in various applications. However, the compound also has potential limitations, including its potential toxicity, which can limit its use in certain applications. Overall, the future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research are promising, and the compound is likely to continue to be an important tool in various fields.
Synthesis Methods
The synthesis of 1,4-Naphthalenedione, 5,8-dimethoxy- can be achieved via several methods, including the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with various oxidizing agents. One of the most commonly used methods is the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with lead tetraacetate. This method is preferred due to its high yield and simplicity.
Scientific Research Applications
1,4-Naphthalenedione, 5,8-dimethoxy- has been widely used in scientific research due to its potential applications in various fields. The compound is commonly used in the field of organic electronics, where it is used as an electron-accepting material in organic solar cells. Additionally, the compound has been used in the field of biochemistry, where it is used as a redox-active compound to study the electron transfer reactions in proteins and enzymes.
properties
CAS RN |
15013-16-8 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6H,1-2H3 |
InChI Key |
HXULXWJWZVUESP-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
Canonical SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
Other CAS RN |
15013-16-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



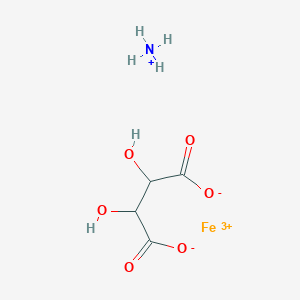


![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
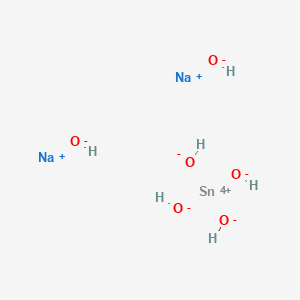

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)


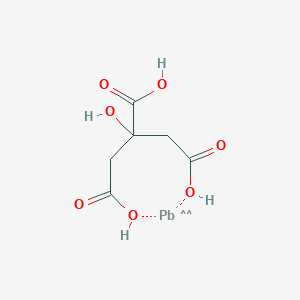
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
